molecular formula C16H13NO3 B15064652 2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one CAS No. 921942-36-1

2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one

Cat. No.: B15064652
CAS No.: 921942-36-1
M. Wt: 267.28 g/mol
InChI Key: XLOKPABQQSZDOA-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-7-methoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is characterized by the presence of an aminophenyl group at the 2-position and a methoxy group at the 7-position of the chromen-4-one core structure. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-7-methoxy-4H-chromen-4-one typically involves the condensation of 4-aminophenyl ketone with 7-methoxy-4H-chromen-4-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-(4-Aminophenyl)-7-methoxy-4H-chromen-4-one may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-7-methoxy-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

2-(4-Aminophenyl)-7-methoxy-4H-chromen-4-one can be compared with other flavonoid derivatives, such as:

    Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

    Kaempferol: Exhibits anticancer and cardioprotective effects.

    Luteolin: Possesses anti-inflammatory and neuroprotective activities.

The uniqueness of 2-(4-Aminophenyl)-7-methoxy-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other flavonoids.

Properties

CAS No.

921942-36-1

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(4-aminophenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C16H13NO3/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-9H,17H2,1H3

InChI Key

XLOKPABQQSZDOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)N

Origin of Product

United States

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